N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide
Description
N-{4-[(4-Methylpyridin-2-yl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative featuring a 4-methylpyridine substituent linked via a sulfamoyl bridge to a phenylacetamide core. Its structure combines a polar sulfonamide group with a lipophilic pyridine ring, balancing solubility and membrane permeability—a critical factor in drug design.
Properties
Molecular Formula |
C14H15N3O3S |
|---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
N-[4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H15N3O3S/c1-10-7-8-15-14(9-10)17-21(19,20)13-5-3-12(4-6-13)16-11(2)18/h3-9H,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
CCOHDBGXSRDPOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Acetamidobenzenesulfonyl Chloride
The process begins with the sulfonation of 4-acetamidophenol. Chlorosulfonic acid (ClSO₃H) reacts with 4-acetamidophenol at 0–5°C to form 4-acetamidobenzenesulfonyl chloride. Excess chlorosulfonic acid ensures complete conversion, and the product is isolated via precipitation in ice water.
Reaction Conditions :
Sulfonamide Bond Formation
4-Acetamidobenzenesulfonyl chloride is reacted with 4-methylpyridin-2-amine in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 6–8 hours.
Reaction Scheme :
$$
\text{4-Acetamidobenzenesulfonyl chloride} + \text{4-Methylpyridin-2-amine} \xrightarrow{\text{Et₃N, DCM}} \text{N-{4-[(4-Methylpyridin-2-yl)sulfamoyl]phenyl}acetamide}
$$
Optimized Parameters :
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >98% purity.
Stepwise Acetylation Post Sulfonamide Formation
Synthesis of N-(4-Sulfamoylphenyl)pyridin-2-amine
4-Nitrobenzenesulfonyl chloride reacts with 4-methylpyridin-2-amine in tetrahydrofuran (THF) at reflux (66°C) for 12 hours. The nitro group is subsequently reduced using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol.
Key Steps :
- Sulfonylation :
$$
\text{4-Nitrobenzenesulfonyl chloride} + \text{4-Methylpyridin-2-amine} \xrightarrow{\text{THF}} \text{N-(4-Nitrophenylsulfonyl)-4-methylpyridin-2-amine}
$$
Acetylation of the Aniline Moiety
The free amine is acetylated using acetic anhydride (Ac₂O) in pyridine at 60°C for 2 hours.
Reaction Conditions :
- Ac₂O : 1.5 equiv
- Solvent : Pyridine
- Yield : 91%
Microwave-Assisted One-Pot Synthesis
Direct Coupling of Prefunctionalized Intermediates
A microwave-assisted method combines 4-methylpyridin-2-amine, 4-acetamidobenzenesulfonyl chloride, and Et₃N in acetonitrile. Irradiation at 100°C for 20 minutes accelerates the reaction.
Advantages :
Parameters :
- Microwave Power : 300 W
- Temperature : 100°C
- Pressure : Sealed vessel
Comparative Analysis of Methods
| Method | Key Steps | Time | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Classical Sulfonylation | Sulfonyl chloride + amine coupling | 8 hrs | 85–90% | >98% | High |
| Stepwise Acetylation | Nitro reduction + acetylation | 14 hrs | 84%* | 95% | Moderate |
| Microwave-Assisted | One-pot microwave synthesis | 0.3 hrs | 89% | 97% | Limited |
*Overall yield after three steps.
Critical Reaction Parameters
Solvent and Base Selection
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted sulfonamides
Scientific Research Applications
N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of matrix metalloproteinases.
Medicine: Explored for its antiproliferative and antimicrobial activities, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its inhibitory effect on matrix metalloproteinases is achieved through the binding of the sulfonamide group to the active site of the enzyme, thereby blocking its activity. This interaction disrupts the enzyme’s function, leading to the inhibition of processes such as tissue remodeling and cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison of N-{4-[(4-Methylpyridin-2-yl)sulfamoyl]phenyl}acetamide with structurally related sulfonamide derivatives, focusing on substituent variations, physicochemical properties, and biological activities.
Structural Variations and Physicochemical Properties
Key Findings and Implications
Substituent Impact :
- Electron-Donating Groups (e.g., methoxy) : Improve solubility but may reduce membrane permeability.
- Bulky Heterocycles (e.g., thiadiazole) : Enhance metabolic stability and target selectivity .
- Pyridine vs. Pyrimidine : Pyrimidine’s additional nitrogen atoms favor hydrogen bonding, critical for enzyme inhibition .
Biological Relevance :
- Sulfonamide derivatives with methylpyridine/pyrimidine groups are promising for enzyme-targeted therapies (urease, IDO1).
- Thiazole- and pyrazole-containing analogs show broader applications in antimicrobial and anticancer drug discovery .
Synthetic Challenges :
Biological Activity
N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a sulfonamide moiety linked to an acetamide group, with a methylpyridine substituent, which contributes to its biological properties. The synthesis typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with 4-methyl-2-pyridinesulfonamide under basic conditions, often using solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known to form hydrogen bonds with amino acid residues at the active sites of target proteins, leading to inhibition of enzymatic activity. This interaction can affect various cellular processes, including:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways.
- Cell Signaling : It can modulate signaling pathways by interacting with cell membrane components.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antibiotic agent.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in cellular models, which may be beneficial in treating inflammatory diseases.
- Antitumor Activity : In vitro studies have shown that it can inhibit cancer cell proliferation, particularly in models of malignant tumors.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine production | |
| Antitumor | Inhibition of cancer cell proliferation |
Case Study 1: Antimicrobial Efficacy
In a study conducted on various bacterial strains, this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation, the compound was administered to assess its effects on cytokine levels. Results indicated a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent.
Case Study 3: Antitumor Activity
A series of experiments were conducted using cancer cell lines where this compound was tested for cytotoxicity. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent antitumor properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
